Mal-VC-PAB-DM1 is a drug-linker conjugate designed for use in antibody-drug conjugates (ADCs) that exhibits potent antitumor activity. The compound utilizes DM1, a highly effective microtubule-disrupting agent, which is covalently linked via the Mal-VC-PAB linker. This combination allows for targeted delivery of the cytotoxic agent to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. The compound is classified under the category of ADCs, which are increasingly utilized in cancer therapy due to their ability to deliver drugs selectively to tumor tissues.
Mal-VC-PAB-DM1 is cataloged under CAS number 1464051-44-2 and is primarily sourced from chemical suppliers specializing in research-grade compounds. It is classified as an ADC drug-linker conjugate, specifically within the subclass of maytansinoid-based ADCs, which are known for their effectiveness against various malignancies. The compound's structure and function position it at the forefront of targeted cancer therapies, representing a significant advancement in oncological pharmacotherapy.
The synthesis of Mal-VC-PAB-DM1 involves several critical steps:
The industrial production of this compound requires optimized reaction conditions to achieve high yield and purity while maintaining stability throughout the synthesis process .
Mal-VC-PAB-DM1 has a molecular formula of and a molecular weight of approximately 1248.81 g/mol . The structure features a complex arrangement that includes:
The structural integrity of Mal-VC-PAB-DM1 is crucial for its function as an ADC, ensuring that the cytotoxic agent is released only after internalization by cancer cells.
Mal-VC-PAB-DM1 can participate in various chemical reactions:
Common reagents involved in these reactions include DMSO, PEG, and various catalysts tailored to optimize reaction conditions .
Mal-VC-PAB-DM1 exerts its antitumor effects primarily through the disruption of microtubule dynamics within cancer cells. Upon internalization, the valine-citrulline linker is cleaved by proteolytic enzymes, releasing DM1. This active component binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis in malignant cells . The specificity provided by the antibody component ensures that this mechanism targets only tumor cells, thereby reducing collateral damage to healthy tissues.
While specific physical properties such as density or boiling point are not available for Mal-VC-PAB-DM1, its molecular characteristics include:
These properties indicate a complex structure typical of ADCs designed for therapeutic applications. The hydrophobicity and solubility characteristics are critical for its behavior in biological systems .
Mal-VC-PAB-DM1 has significant applications in scientific research and clinical settings:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3